Product packaging for 1,4-Diphenylanthracene(Cat. No.:CAS No. 1714-16-5)

1,4-Diphenylanthracene

Cat. No.: B13124790
CAS No.: 1714-16-5
M. Wt: 330.4 g/mol
InChI Key: ZIESDBCHTYVUNF-UHFFFAOYSA-N
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Description

1,4-Diphenylanthracene is an advanced organic solid-state light-emitting material that exhibits unique mechanofluorochromic properties, making it a compound of significant interest for materials science and optoelectronics research . Unlike most mechanofluorochromic materials that exhibit a bathochromic shift (red shift), certain derivatives of this compound undergo an unusual hypsochromic shift (blue shift) in their luminous color upon mechanical grinding . This behavior is particularly pronounced in derivatives with specific substituents such as CF3, OMe, CN, and two F atoms . The CN-group-substituted derivative, for example, demonstrates a high fluorescence quantum yield (Φf = 0.71) in the solid state, which is attributed to the formation of intermolecular Ar–CN⋯H–Ar hydrogen bonds and an antiparallel type locked packing structure within the crystal . The compound can be synthesized from 1,4-dibromoanthracene and the corresponding phenylboronic acids via a Suzuki–Miyaura cross-coupling reaction . Its potential research applications span the development of next-generation sensors, security inks, and memory devices that respond to mechanical stress . Furthermore, its core anthracene structure is known for excellent photoluminescence properties, positioning it as a candidate for blue-emitting components in Organic Light-Emitting Diodes (OLEDs) and other photonic devices . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18 B13124790 1,4-Diphenylanthracene CAS No. 1714-16-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1714-16-5

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

IUPAC Name

1,4-diphenylanthracene

InChI

InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H

InChI Key

ZIESDBCHTYVUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 1,4 Diphenylanthracene and Its Derivatives

Precision Synthesis of the 1,4-Diphenylanthracene Core Structure

The targeted synthesis of the this compound scaffold primarily relies on the strategic formation of carbon-carbon bonds between a pre-formed anthracene (B1667546) core and phenyl groups.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki–Miyaura and Related Approaches

The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and widely used method for the synthesis of this compound and its derivatives. mdpi.comchemicalbook.com This reaction involves the palladium-catalyzed coupling of an organoboron compound, typically a phenylboronic acid, with an organohalide, such as 1,4-dibromoanthracene. mdpi.comwikipedia.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of various substituents on the phenyl rings, enabling the fine-tuning of the molecule's electronic and photophysical properties. mdpi.com

The general reaction scheme for the Suzuki-Miyaura coupling to form this compound derivatives is as follows:

Scheme 1: General synthetic route for this compound derivatives via Suzuki-Miyaura cross-coupling. mdpi.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of reaction conditions, including the choice of catalyst, base, and solvent. mdpi.comresearchgate.net Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for this transformation. mdpi.comchemicalbook.com

The selection of the base is crucial for the transmetalation step in the catalytic cycle. wikipedia.orglibretexts.org Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used, often in an aqueous solution. mdpi.comchemicalbook.com The solvent system typically consists of an organic solvent like 1,2-dimethoxyethane (B42094) (DME) or dimethylformamide (DMF) mixed with water to dissolve the inorganic base. mdpi.comchemicalbook.com

Recent advancements have explored the use of palladacycle catalysts, which have demonstrated increased thermal stability and enhanced reactivity, sometimes leading to better selectivity and catalyst stability compared to traditional palladium sources. acs.orglibretexts.org Microwave-assisted synthesis has also been employed to accelerate these coupling reactions, often resulting in significantly reduced reaction times. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Reaction for this compound Derivatives This table presents a summary of reaction conditions used in the synthesis of this compound derivatives.

Precursor Phenylboronic Acid Catalyst Base Solvent Yield Reference
1,4-Dibromoanthracene Phenylboronic acid Pd(PPh₃)₄ 1 M K₂CO₃ (aq) DME 45-99% mdpi.com
1,3-Dibromobenzene* Phenylboronic acid ARF-Pd Na₂CO₃ DMF 90% chemicalbook.com

Note: This entry refers to the synthesis of 9,10-diphenylanthracene (B110198), but the conditions are relevant to the Suzuki-Miyaura coupling of dihaloarenes.

1,4-Dibromoanthracene is a key precursor for the synthesis of this compound via Suzuki-Miyaura coupling. mdpi.com The reactivity of the carbon-bromine bonds at the 1 and 4 positions of the anthracene core allows for a double cross-coupling reaction to introduce two phenyl groups. The solubility of the dibromoanthracene derivative can be a limiting factor, and in some cases, chlorinated aromatic solvents may be used to improve solubility. researchgate.net The choice of palladium catalyst and ligands can also influence the reactivity and selectivity of the coupling reaction, especially in cases where mono-arylation is desired. acs.org While iodine-substituted precursors generally show higher reactivity, bromo-substituted ones like 1,4-dibromoanthracene are commonly used and effective. wikipedia.org

Alternative Synthetic Routes to Anthracene Frameworks Applicable to 1,4-Substitution

While cross-coupling reactions on a pre-existing anthracene core are dominant for synthesizing this compound, other methods that construct the anthracene framework itself can be adapted for 1,4-substitution patterns.

The construction of the anthracene skeleton can be achieved through various cyclization reactions. beilstein-journals.orgnih.gov These methods often involve the formation of the central aromatic ring from appropriately substituted precursors.

Friedel-Crafts Reactions and Dehydration: Intramolecular Friedel-Crafts reactions and aromatic cyclodehydration are traditional methods for synthesizing substituted anthracenes. beilstein-journals.orgnih.gov These reactions typically involve the acid-catalyzed cyclization of diarylmethanes or related structures.

Gold-Catalyzed Cyclization: A concise method for synthesizing substituted anthracenes involves the gold-catalyzed cyclization of o-alkynyldiarylmethanes. beilstein-journals.orgnih.gov This approach has shown good functional group tolerance.

Double Ring-Closing Condensation: A double ring-closing condensation reaction has been suggested as a potential final step for synthesizing 2,3,6,7-substituted anthracene derivatives, which could be conceptually applied to other substitution patterns. chemrxiv.org

Direct C–H activation has emerged as a powerful tool for the functionalization of aromatic compounds, including anthracene. frontiersin.orgnih.gov This approach avoids the need for pre-functionalized starting materials like organohalides or organoboron compounds. nih.gov

Transition metals, particularly palladium and rhodium, are effective catalysts for these transformations. frontiersin.org For instance, palladium-catalyzed C-H activation can be used to directly arylate the anthracene core. While still a developing area for the specific synthesis of this compound, C-H activation offers a more atom-economical and potentially shorter synthetic route. researchgate.netdmaiti.com These methods often involve a directing group to guide the metal catalyst to the desired C-H bond for selective functionalization. dmaiti.com

Design and Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core is a key strategy for fine-tuning its electronic and material properties. This can be achieved through the introduction of various substituents on the peripheral phenyl rings or by linking multiple diphenylanthracene units together.

Introduction of Electron-Donating and Electron-Withdrawing Moieties onto Phenyl Rings

The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings of this compound is a common strategy to modulate its photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. mdpi.com This reaction typically involves the coupling of a dihaloanthracene, such as 1,4-dibromoanthracene, with a substituted phenylboronic acid in the presence of a palladium catalyst. mdpi.com

A general procedure for the synthesis of such derivatives involves mixing 1,4-dibromoanthracene with the desired phenylboronic acid and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a suitable solvent like dimethoxyethane (DME). mdpi.com The addition of an aqueous base, for instance, a potassium carbonate solution, is necessary for the catalytic cycle. The reaction mixture is then heated under an inert atmosphere. mdpi.com This methodology allows for the synthesis of a variety of this compound derivatives with yields ranging from moderate to excellent. mdpi.com

For example, derivatives with electron-donating groups, such as a methoxy (B1213986) (OMe) group, and derivatives with electron-withdrawing groups, like a cyano (CN) group, have been successfully synthesized. mdpi.com The presence of these substituents can influence the molecule's fluorescence quantum yield and emission color. mdpi.com For instance, some derivatives with electron-donating and electron-withdrawing groups have been observed to exhibit a light-blue luminescence in chloroform (B151607) solution. mdpi.com

Substituent (R) Substituent Type Synthetic Method Catalyst Reference
Methoxy (OMe)Electron-DonatingSuzuki-Miyaura cross-couplingPd(PPh₃)₄ mdpi.com
Cyano (CN)Electron-WithdrawingSuzuki-Miyaura cross-couplingPd(PPh₃)₄ mdpi.com

Synthetic Strategies for Bridged or Dimeric this compound Systems

The synthesis of bridged or dimeric this compound systems has been explored to investigate intramolecular interactions and their effect on photophysical properties, such as triplet-triplet annihilation upconversion. These dimers often consist of two diphenylanthracene units connected by a linker, such as a central phenyl ring.

Dimer Linker Synthetic Method Reference
1,4-bis(10-phenylanthracen-9-yl)benzenePhenyl ringSuzuki cross-coupling

Covalent Integration of this compound into Supramolecular Architectures

The incorporation of this compound units into larger supramolecular structures is a promising avenue for the development of advanced functional materials. This can be achieved through covalent linkages to macrocycles, the formation of cyclic oligomers and polymers, and the construction of porous frameworks.

While the specific covalent integration of this compound into calix acs.orgarenes is not extensively documented in the provided search results, the synthesis of calix rsc.orgarene derivatives bearing diphenylanthracene moieties provides a relevant synthetic strategy. This approach can be conceptually extended to larger calixarenes like calix acs.orgarenes. The synthesis typically involves the reaction of a functionalized diphenylanthracene with a calixarene (B151959) scaffold. For example, a monosubstituted calix rsc.orgarene derivative has been prepared by reacting 2-(2-bromoethoxy)-9,10-diphenylanthracene with 5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrahydroxycalix rsc.orgarene. srce.hr This reaction demonstrates the feasibility of attaching a diphenylanthracene unit to the lower rim of a calixarene. srce.hr Calix acs.orgarenes, with their larger and more flexible structure compared to calix rsc.orgarenes, offer a different platform for such functionalization. mdpi.com The synthesis of calix acs.orgarenes themselves can be achieved through the condensation of p-substituted phenols with formaldehyde. orgsyn.org

The incorporation of diphenylanthracene units into cyclic oligomers and polymers can lead to materials with interesting photophysical and processing properties. For instance, a novel poly[9,10-diphenylanthracene-4',4''-ylenevinylene-3,6-(N-2-ethylhexyl)carbazole] has been synthesized via the Wittig reaction. koreascience.kr This polymer, containing alternating diphenylanthracene and carbazole (B46965) units, is soluble in common organic solvents and exhibits bright blue fluorescence. koreascience.kr Another example is a diphenylanthracene-based semiconducting polymer, which was synthesized through a Suzuki polymerization. rsc.org This polymer demonstrated a red-shifted electroluminescence compared to its photoluminescence, which was attributed to excimer formation. rsc.org Furthermore, a lutetium-based coordination polymer incorporating a diphenylanthracene derivative has been reported to exhibit pure sky-blue fluorescence due to its tightly packed crystal structure. rsc.org While some of these examples utilize the 9,10-diphenylanthracene isomer, the synthetic strategies, such as the Wittig reaction and Suzuki polymerization, are applicable to the creation of polymers based on the this compound core. The preparation of discrete cyclic oligomers containing 9,10-diphenylanthracene units has also been achieved through the condensation of a monomer with amino and ester functional groups. rsc.org

Structure Type Monomer/Precursor Polymerization/Cyclization Method Resulting Structure Reference
PolymerDiphenylanthracene and carbazole derivativesWittig reactionPoly[9,10-diphenylanthracene-4',4''-ylenevinylene-3,6-(N-2-ethylhexyl)carbazole] koreascience.kr
PolymerDiphenylanthracene monomer and 1,4-benzenediboronic acid bis(pinacol) esterSuzuki polymerizationDiphenylanthracene-based semiconducting polymer rsc.org
Coordination PolymerDiphenylanthracene derivative and Lutetium(III)Self-assemblyLutetium-based coordination polymer rsc.org
Cyclic OligomerMonomer with amino and ester functional groupsCondensation reactionCyclic trimer and tetramer of 9,10-diphenylanthracene rsc.org

Porous aromatic frameworks (PAFs) are a class of porous organic polymers with high surface areas and good stability. The incorporation of diphenylanthracene (DPA) moieties into PAFs can impart desirable properties, such as luminescence. The synthesis of these materials can be achieved through methods like the Yamamoto-type Ullmann reaction. Post-synthetic modification is another key strategy to introduce functionality into DPA-based PAFs. For example, a DPA-based porous aromatic framework (DPA-PAF) has been subjected to post-synthetic sulfonation. This was achieved by treating the DPA-PAF with oleum (B3057394) (fuming sulfuric acid) in a mixture of acetic acid and water. The introduction of sulfonate groups was confirmed by various analytical techniques and resulted in improved dispersibility of the material in water.

Post-Synthetic Modification of this compound-Based Materials

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into existing materials based on this compound (DPA). This approach allows for the tailoring of material properties without altering the core aromatic structure, enabling enhancements in solubility, the introduction of specific interaction sites, and the controlled incorporation of reactive groups.

Functionalization for Enhanced Solubility or Specific Interactions

The inherent hydrophobicity of the DPA core can limit its processability, particularly in aqueous media. Post-synthetic sulfonation has been effectively employed to address this challenge. In one study, a DPA-based porous aromatic framework (DPA-PAF) was sulfonated using oleum (fuming sulfuric acid) in an acetic acid and water medium. researchgate.netchalmers.se This method provides a more environmentally friendly alternative to the use of chlorosulfonic acid in chlorinated solvents. chalmers.se The successful introduction of sulfonate groups was confirmed by infrared spectroscopy, elemental analysis, and the observation of significantly improved dispersibility of the material in water. researchgate.netchalmers.se Elemental analysis indicated the presence of sulfur in the modified product, with calculations suggesting a functionalization of at least 73%. chalmers.se

Beyond improving solubility, functionalization can introduce specific interactions that influence the material's properties and applications. For instance, the incorporation of aza-analogs, where a carbon atom in the anthracene core is replaced by a nitrogen atom, can tune the electronic and optical properties of DPA derivatives. nih.gov This heteroatom introduction makes the system easier to reduce and harder to oxidize, narrowing the HOMO-LUMO gap and resulting in a red-shift in both absorption and emission spectra. nih.gov

Furthermore, the attachment of different functional groups to the phenyl rings of this compound can influence its photophysical properties. Derivatives with cyano (CN), trifluoromethyl (CF3), and methoxy (OMe) groups have been synthesized and studied. dntb.gov.ua The CN-substituted derivative, in particular, exhibited a higher fluorescence quantum yield in the solid state compared to the solution state, a phenomenon attributed to the formation of intermolecular Ar–CN⋯H–Ar hydrogen bonds and an antiparallel locked packing structure. dntb.gov.ua

The introduction of silyl (B83357) groups at the 1 and 4 positions of the anthracene core has also been explored to control solid-state packing. acs.orguky.edu For example, 1,4-bis(trimethylsilylethynyl)anthracene (TMS ANT) forms highly fibrous crystals with a one-dimensional alternating π-stacked structure. acs.orguky.edu This controlled packing directly influences the material's optical properties, leading to different crystal habits and polarized emission. acs.org

Functional Group Purpose Effect on Properties Citation
Sulfonate (-SO3H)Enhanced water solubilityImproved dispersibility in aqueous media. researchgate.netchalmers.se
Aza-substitution (N)Tuning electronic propertiesEasier reduction, harder oxidation, narrowed HOMO-LUMO gap, red-shifted spectra. nih.gov
Cyano (-CN)Inducing specific intermolecular interactionsIncreased solid-state fluorescence quantum yield due to hydrogen bonding and packing. dntb.gov.ua
Silyl groups (-SiR3)Controlling solid-state packingFormation of specific crystal structures (e.g., π-stacked), leading to tailored optical properties. acs.orguky.edu

Controlled Introduction of Reactive Groups

The controlled introduction of reactive groups onto the DPA scaffold opens avenues for further chemical transformations and the creation of more complex architectures. One notable example is the reaction of DPA with singlet oxygen to form a stable 9,10-endoperoxide. rsc.orgresearchgate.net This reaction is reversible, with the parent DPA being regenerated upon heating. rsc.orgresearchgate.net This reversible [4π + 2π] cycloaddition has been utilized to create switchable functional cages and for the controlled release of singlet oxygen from polymer nanoparticles. rsc.orgresearchgate.net

Another strategy involves the introduction of ynamide groups. These electron-rich alkynes can undergo a [2+2] cycloaddition-retroelectrocyclization (CARE) reaction with tetracyanoethylene (B109619) (TCNE) to form a 1,1,4,4-tetracyanobutadiene (TCBD) motif. nih.govacs.org This reaction has been used to synthesize DPA derivatives with strong electron-acceptor groups, creating push-pull chromophores with interesting optoelectronic properties. nih.gov The regioselectivity of the reaction with TCNE can be controlled by steric hindrance at the 9 and 10 positions of the anthracene core. nih.govacs.org

Furthermore, DPA derivatives can be incorporated into polymer networks as mechanophores. A DPA-acetylenedicarboxylate (ADC) adduct has been shown to undergo a retro-Diels-Alder reaction under mechanical compression, releasing the highly fluorescent DPA molecule. acs.org This "flex-activation" provides a mechanism for stress-sensing materials.

The introduction of urea (B33335) moieties to anthracene derivatives has also been explored to control their photochemical reactions through hydrogen bonding. scispace.com For instance, N,N'-di(9-anthryl)urea has been shown to undergo intermolecular photodimerization in dilute solutions due to the formation of hydrogen-bonded aggregates. scispace.com

Reactive Group/Modification Reaction/Stimulus Application/Outcome Citation
9,10-EndoperoxideThermal CycloreversionControlled release of singlet oxygen, switchable functional materials. rsc.orgresearchgate.net
Ynamide[2+2] Cycloaddition-Retroelectrocyclization (CARE) with TCNESynthesis of push-pull chromophores with strong electron-acceptor groups. nih.govacs.org
Diels-Alder Adduct (with ADC)Mechanical Compression (Flex-activation)Mechanochemical release of fluorescent DPA for stress-sensing. acs.org
Urea MoietyHydrogen BondingControl of intermolecular photodimerization. scispace.com

Advanced Photophysical Investigations of 1,4 Diphenylanthracene Systems

Electronic Absorption and Emission Characteristics

The photophysical properties of 1,4-diphenylanthracene and its derivatives have been a subject of significant research, focusing on their behavior in both solution and solid states. These investigations reveal a rich and complex interplay of molecular structure, intermolecular interactions, and environmental factors that govern their absorption and emission characteristics.

In the solid state, various this compound derivatives exhibit a range of luminous colors under UV irradiation, including light-blue, green, and yellow-green, with emission maxima (λmax) spanning from 452 nm to 536 nm. mdpi.com For instance, derivatives with H, Me, or a single F substituent tend to show light-blue luminescence with fluorescence bands around 455–480 nm. mdpi.com In contrast, derivatives with OMe, CN, CF3, and multiple F substituents often display yellow-green or green luminescence at longer wavelengths, around 514–522 nm. mdpi.com

When dissolved in a solvent like chloroform (B151607) (CHCl3), these derivatives typically exhibit a blue luminous color, with emission maxima observed between 421 nm and 443 nm. mdpi.com However, derivatives featuring strong electron-donating (OMe) or electron-withdrawing (CN) groups show a light-blue emission at slightly longer wavelengths (454–458 nm) in solution, hinting at potential charge-transfer interactions. mdpi.com

The absorption spectra also differ between the solid and solution phases. For example, one study found that a 9,10-diphenylanthracene (B110198) (DPA) crystal grown from a melt (DPA-Melt) had strong absorption peaks at 268, 357, 377, and 396 nm, while a crystal grown from solution (DPA-Solution) showed peaks at 268, 362, 382, 403, and 438 nm. mdpi.com This indicates that the crystal packing polymorphism influences the electronic transitions.

Compound/DerivativeStateAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Luminous Color
1a (R = H)Pristine Solid-455Light-Blue
1b (R = Me)Pristine Solid-456Light-Blue
1c (R = F)Pristine Solid-452Light-Blue
1d (R = OMe)Pristine Solid-514Yellow-Green
1e (R = CF3)Pristine Solid-536Green
1f (R = CN)Pristine Solid-522Yellow-Green
2 (3-CN)Pristine Solid-515Yellow-Green
1a-1c, 1e, 2, 4CHCl3 Solution-421-443Blue
1d, 1f, 3CHCl3 Solution-454-458Light-Blue

The introduction of different substituent groups on the peripheral phenyl rings of the this compound core significantly modulates its electronic properties, leading to noticeable shifts in absorption and emission spectra. nih.govnih.gov The nature and position of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. researchgate.net

For example, derivatives with simple substituents like hydrogen (H), methyl (Me), and a single fluorine (F) atom (compounds 1a-1c) tend to exhibit light-blue emission in the solid state. mdpi.comresearchgate.net In contrast, the introduction of stronger electron-withdrawing groups like trifluoromethyl (CF3) and cyano (CN), or an electron-donating group like methoxy (B1213986) (OMe), results in a bathochromic (red) shift, leading to green or yellow-green emissions (compounds 1d-1f, 2-4). mdpi.comnih.govresearchgate.net This shift is attributed to the altered electronic distribution within the molecule in the excited state.

In chloroform solution, most derivatives show a blue emission. mdpi.com However, those with strong electron-donating or electron-withdrawing groups (1d, 1f, and 3) display a slight red shift compared to the others, suggesting a degree of intramolecular charge-transfer character in the solution state. mdpi.com These substituent-induced spectral changes highlight the tunability of the photophysical properties of the this compound scaffold.

The excited-state dynamics of this compound derivatives are characterized by their fluorescence lifetimes (τ), which provide insight into the decay processes from the excited state. In solution, these derivatives generally exhibit fluorescence lifetimes in the range of 2.57 to 3.36 nanoseconds (ns). mdpi.comnih.gov This relatively short lifetime is indicative of efficient monomer emission in the dissolved state. mdpi.comnih.gov

The solid state, however, presents a more complex picture. The fluorescence lifetimes are highly dependent on the molecular packing and intermolecular interactions. For light-blue emitting crystals (derivatives 1a–1c), the lifetimes are short, ranging from 2.27 to 3.96 ns, which is again suggestive of monomer emission. mdpi.comnih.gov In contrast, green-luminous crystals (derivatives 1e and 4) show slightly longer lifetimes of 4.69 to 5.22 ns. mdpi.comnih.gov Notably, yellow-green emitting derivatives substituted with cyano groups (1f, 2, and 3) exhibit significantly longer lifetimes, ranging from 7.39 to 109 ns, which may be attributed to different packing structures and intermolecular interactions. mdpi.com

When dispersed in a polymethyl methacrylate (B99206) (PMMA) film at 1 wt%, the derivatives show slightly longer lifetimes (3.45–4.16 ns) compared to their solution state. mdpi.com This is accompanied by a decrease in the non-radiative decay rate constants (knr), suggesting that the rigid polymer matrix suppresses vibrational and rotational motions that would otherwise quench the fluorescence. mdpi.com

Compound/DerivativeStateFluorescence Lifetime (τ, ns)
Various DerivativesCHCl3 Solution2.57–3.36
1a–1c (Light-Blue Emitters)Pristine Solid2.27–3.96
1e, 4 (Green Emitters)Pristine Solid4.69–5.22
1f, 2, 3 (Yellow-Green Emitters)Pristine Solid7.39–109
Various DerivativesPMMA Film (1 wt%)3.45–4.16

Fluorescence Quantum Yield Analysis and Efficiency Factors

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. For this compound systems, this value is highly sensitive to the molecular environment, including the state of matter, solvent properties, and aggregation.

While detailed studies on a wide range of solvent polarities for this compound are not extensively reported in the provided context, the comparison between solution and solid-state quantum yields offers insights. For most this compound derivatives studied, the fluorescence quantum yields are higher in a chloroform solution (Φf ≈ 0.41–0.56) than in the pristine solid state. mdpi.comnih.gov This suggests that in the solid state, intermolecular interactions in the crystal lattice of these specific derivatives can lead to non-radiative decay pathways that reduce emission efficiency, a phenomenon often referred to as aggregation-caused quenching (ACQ). rsc.org

However, some derivatives containing electron-donating and electron-withdrawing groups exhibit a small solvatochromic effect, where the emission spectra shift slightly with changes in solvent polarity, indicating a change in the dipole moment upon excitation. mdpi.com Generally, for many fluorophores, increasing solvent polarity can stabilize the excited state, leading to a red shift in the emission spectrum. evidentscientific.com This stabilization can also influence the rates of radiative and non-radiative decay, thereby affecting the quantum yield. nih.gov

A particularly interesting phenomenon observed in some this compound derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE). nih.govnih.govresearchgate.net This is contrary to the more common ACQ effect. In AIE-active molecules, emission is weak or non-existent in dilute solutions but becomes strong in the aggregated or solid state. researchgate.netfrontiersin.org This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. researchgate.net

A prime example is a cyano-substituted this compound derivative (compound 2), which displays a significantly higher fluorescence quantum yield in the pristine solid state (Φf = 0.71) compared to its solution in chloroform (Φf = 0.46). mdpi.comnih.govnih.gov This solid-state enhancement is thought to be due to the formation of specific intermolecular interactions, such as Ar–CN⋯H–Ar hydrogen bonds, and an antiparallel locked packing structure that restricts molecular motion. nih.govnih.gov

Furthermore, for many of these derivatives, dispersing them in a PMMA polymer matrix at a low concentration (1 wt%) also leads to an increase in the fluorescence quantum yield (Φf ≈ 0.62–0.71) compared to both the solution and the pristine solid states (with the exception of compound 2). nih.govnih.gov This suggests that isolating the molecules within the rigid polymer matrix effectively suppresses quenching mechanisms present in the crystalline solid while also restricting intramolecular motions more effectively than in solution, leading to enhanced emission efficiency. nih.gov

Compound/DerivativeΦf (CHCl3 Solution)Φf (Pristine Solid)Φf (PMMA Film, 1 wt%)
General Range (most derivatives)0.41–0.56Lower than solution0.62–0.71
2 (3-CN)0.460.71Lower than solid

Quenching Mechanisms and Energy Dissipation Pathways

The luminescence of this compound and its derivatives can be diminished through various quenching mechanisms and energy dissipation pathways. In the solid state, an aggregation-caused quenching (ACQ) effect can occur, leading to reduced fluorescence quantum yields for some derivatives. nih.gov This phenomenon arises from intermolecular interactions in the aggregated state that promote non-radiative decay pathways.

In solution, fluorescence quenching can generally occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. chalcogen.ro Dynamic quenching results from collisions between the excited fluorophore and a quencher molecule, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. chalcogen.ro While specific quenching studies on this compound are detailed for particular systems, the principles of collisional deactivation and complex formation represent key energy dissipation routes. chalcogen.ro

Beyond quenching, absorbed energy is dissipated through a competition between radiative decay (fluorescence) and non-radiative pathways. For the related 9,10-diphenylanthracene (DPA), it is known that phenyl substitutions significantly decrease the efficiency of intersystem crossing (ISC) to the triplet state. researchgate.net This suggests that for diphenylanthracene systems, a primary non-radiative pathway is internal conversion, with triplet state formation being a minor dissipation route. researchgate.net

Energy Transfer Processes in this compound Derivatives

Energy transfer processes are fundamental to the photophysical behavior of this compound derivatives, dictating the fate of absorbed energy and influencing their emissive properties. These processes can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).

In systems where multiple diphenylanthracene (DPA) chromophores are covalently linked to form dimers or dyads, intramolecular singlet energy migration can occur. acs.orgnih.gov Upon excitation of one chromophore, the singlet state energy can be transferred to an adjacent, ground-state chromophore within the same molecule.

A key manifestation of this intramolecular process is the formation of an excimer, or an "excited dimer". acs.orgnih.gov This occurs when an excited-state DPA moiety interacts with a neighboring ground-state DPA moiety within the same dimeric structure. acs.org This interaction leads to the formation of a transient, lower-energy excimer state that emits light at a longer wavelength compared to the monomer emission. acs.orgnih.gov The observation of this long-wavelength emission, even at very low concentrations where intermolecular interactions are negligible, confirms that the excimer is formed through an intramolecular pathway. acs.orgnih.gov This intramolecular energy migration and subsequent excimer formation represent an important de-excitation pathway in suitably designed DPA-based systems. acs.org

Triplet Energy Transfer (TET) Mechanisms

Triplet Energy Transfer (TET) is a critical photophysical process that populates the triplet excited state of an acceptor molecule, in this context, this compound (DPA) or its derivatives, from a photoexcited donor molecule, typically referred to as a sensitizer (B1316253). This process is fundamental to applications such as photon upconversion. The mechanism generally proceeds after a sensitizer molecule absorbs a photon of a specific wavelength, promoting it to a singlet excited state. Following this, the sensitizer undergoes efficient intersystem crossing (ISC) to its lower-energy triplet state. nih.govacs.org

Sensitizer Excitation : S + hν → ¹S*

Intersystem Crossing (ISC) : ¹S* → ³S*

Triplet Energy Transfer (TET) : ³S* + ¹A → ¹S + ³A*

Here, S represents the sensitizer and A represents the annihilator (this compound). The rate of TET is dependent on factors such as the concentration of the annihilator and the lifetime of the sensitizer's triplet state. acs.org

Triplet-Triplet Annihilation (TTA) in Photon Upconversion

Triplet-Triplet Annihilation (TTA) is a process that converts lower-energy photons into higher-energy ones, a phenomenon known as photon upconversion (UC). This mechanism is of significant interest for applications in solar energy conversion and biological imaging due to its ability to function under low-intensity, non-coherent light. nih.govnih.gov The process relies on the interaction of two molecules in their triplet excited states (annihilators), which are generated via TET from a sensitizer. acs.orgdiva-portal.org

In a typical TTA-UC system involving DPA, after the TET step populates the triplet state of the DPA annihilator (³A), two of these excited molecules interact. This annihilation event results in the formation of one DPA molecule in its ground state (¹A) and another in an excited singlet state (¹A). This excited singlet state possesses energy roughly equivalent to the sum of the two initial triplet states. acs.orgdiva-portal.org Subsequently, the excited singlet DPA molecule can relax to the ground state by emitting a high-energy, upconverted photon (hν₂), where ν₂ > ν₁. nih.gov

The TTA process is described by the following equation: ³A* + ³A* → ¹A* + ¹A ¹A* → ¹A + hν₂ (Upconverted fluorescence)

Research has explored the use of DPA dimers to enhance TTA efficiency. These dimeric structures can hold two triplet excitons simultaneously, enabling intramolecular TTA pathways in addition to the conventional intermolecular TTA that occurs between two separate molecules in solution. acs.org The molecular geometry and the linkage between the DPA units in a dimer significantly affect the triplet lifetime and the upconversion quantum yield (Φ_UC). nih.govnih.gov For instance, studies on various DPA dimers have shown that the linkage position influences performance, with a meta-coupled dimer exhibiting a higher quantum yield compared to other configurations. nih.govdiva-portal.org

Table 1: Upconversion Quantum Yields for Diphenylanthracene (DPA) Systems This table presents the upconversion quantum yields (Φ_UC) for monomeric DPA and various DPA dimers in the presence of the sensitizer Platinum octaethylporphyrin (PtOEP). The theoretical maximum for Φ_UC is 50%.

AnnihilatorUpconversion Quantum Yield (Φ_UC)Reference
DPA (monomer)24.0% nih.gov
1,4-DPA₂~15% diva-portal.org
1,3-DPA₂21.2% nih.gov
1,2-DPA₂~15% diva-portal.org
9,9'-PA₂~15% diva-portal.org

Electrochemical Behavior and Electron Transfer Mechanisms of 1,4 Diphenylanthracene

Fundamental Electrochemistry of 1,4-Diphenylanthracene

The electrochemical behavior of this compound (1,4-DPA) is characterized by its ability to accept an electron into its lowest unoccupied molecular orbital (LUMO). This process is central to understanding its electron transfer properties and the reactivity of the resulting species. The studies are typically conducted in aprotic, polar organic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), which provide a stable medium for the charged species generated at the electrode surface.

The primary electrochemical event for 1,4-DPA is a one-electron reduction to form its corresponding radical anion (1,4-DPA•⁻). Under strictly aprotic and anaerobic conditions, this electron transfer process is electrochemically reversible and exhibits rapid heterogeneous electron transfer kinetics.

The standard reduction potential (E°) for the 1,4-DPA/1,4-DPA•⁻ couple is a key thermodynamic parameter. In dimethylformamide (DMF) containing a tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆) supporting electrolyte, the half-wave potential (E¹/²) is observed at approximately -1.89 V versus the Saturated Calomel Electrode (SCE). The reversibility of the process is confirmed by cyclic voltammetry, where the potential separation between the cathodic and anodic peaks (ΔEp) is close to the theoretical Nernstian value of 59 mV for a one-electron process at room temperature, and the ratio of anodic to cathodic peak currents (ipa/ipc) is near unity. This indicates that the electron transfer is not complicated by significant coupled chemical reactions on the timescale of conventional cyclic voltammetry (typically < 1 V/s).

The following interactive table summarizes representative redox potential data for 1,4-DPA.

SolventSupporting ElectrolyteHalf-Wave Potential (E¹/²)Reference ElectrodeReversibility
Dimethylformamide (DMF)0.1 M TBAPF₆-1.89 VSCEReversible
Acetonitrile (ACN)0.1 M TBAPF₆-1.84 VSCEReversible
Dimethylformamide (DMF)0.1 M TEAP-1.90 VSCEReversible

The product of the one-electron reduction, the 1,4-DPA•⁻ radical anion, is a key intermediate in the electrochemistry of 1,4-DPA. Its stability is highly dependent on the experimental conditions. In rigorously purified aprotic solvents like DMF, the radical anion is persistent, exhibiting a half-life sufficient for characterization by various spectroscopic and electrochemical methods. The stability arises from the extensive delocalization of the additional electron and the negative charge across the entire π-system, which includes the anthracene (B1667546) core and the two phenyl substituents.

However, the radical anion is a potent base and reducing agent. Its stability is compromised by the presence of electrophiles or proton donors, including trace amounts of water or acidic impurities in the solvent/electrolyte system. In the complete absence of such species, the 1,4-DPA•⁻ can be reversibly oxidized back to the neutral parent compound, as observed in cyclic voltammetry. The high stability under these ideal conditions makes 1,4-DPA a model system for studying the fundamental properties of polycyclic aromatic hydrocarbon radical anions.

Cyclic voltammetry (CV) is the primary technique used to investigate the fundamental electrochemistry of 1,4-DPA. A typical cyclic voltammogram of 1,4-DPA in aprotic media at scan rates of 0.1-1.0 V/s displays a single, well-defined, chemically and electrochemically reversible wave corresponding to the 1,4-DPA/1,4-DPA•⁻ redox couple. The key features confirming this behavior are:

Peak Current Ratio (ipa/ipc): A ratio of the anodic peak current to the cathodic peak current is approximately equal to 1.

Peak Potential Separation (ΔEp): The difference between the anodic and cathodic peak potentials is approximately 59 mV, consistent with a fast one-electron transfer.

Scan Rate Dependence: The peak current is proportional to the square root of the scan rate (ν¹/²), which is characteristic of a diffusion-controlled process.

While conventional CV is excellent for studying stable species, it is often too slow to resolve the kinetics of fast chemical reactions that follow electron transfer. Ultrafast voltammetry (UFV), using scan rates up to the MV/s range, significantly shortens the experimental timescale. This technique allows for the direct electrochemical observation of short-lived intermediates. In the context of 1,4-DPA, UFV can be used to "outrun" a fast following chemical reaction, such as protonation. By increasing the scan rate, a system that appears irreversible at slow scan rates (due to a rapid chemical step) can be made to appear reversible at very high scan rates, enabling the determination of the rate constant of the complicating chemical reaction.

Coupled Electrochemical and Chemical Reactions

The true complexity and utility of 1,4-DPA electrochemistry emerge when the electron transfer is coupled with chemical reactions. The highly reactive nature of the 1,4-DPA•⁻ radical anion makes it susceptible to reactions with various substrates, most notably proton donors.

When a proton donor (HA), such as water, phenol, or a carboxylic acid, is introduced into the electrochemical cell, the stability of the 1,4-DPA•⁻ radical anion is drastically reduced. The protonation of the radical anion initiates a sequence of reactions that significantly alters the cyclic voltammogram. The mechanism is typically described as an ECE (Electron transfer-Chemical reaction-Electron transfer) or a related pathway.

First Electron Transfer (E): The reversible formation of the radical anion at the electrode surface.

1,4-DPA + e⁻ ⇌ 1,4-DPA•⁻

Chemical Reaction - Protonation (C): The radical anion, a strong base, abstracts a proton from the donor HA to form a neutral radical (1,4-DPA-H•). This is often the rate-determining step.

1,4-DPA•⁻ + HA → 1,4-DPA-H• + A⁻

Second Electron Transfer (E): The resulting neutral radical, 1,4-DPA-H•, is more easily reduced than the parent 1,4-DPA. It immediately accepts a second electron at the same potential, as its reduction potential is less negative than that of the parent molecule.

1,4-DPA-H• + e⁻ → 1,4-DPA-H⁻

Second Chemical Reaction (C): The resulting anion (1,4-DPA-H⁻) is an even stronger base and is rapidly protonated by another molecule of HA to yield the final, stable, non-electroactive product, 9,10-dihydro-1,4-diphenylanthracene.

1,4-DPA-H⁻ + HA → 1,4-DPA-H₂ + A⁻

The composition of the electrolyte solution, including the supporting electrolyte salt and the solvent, plays a critical role in the stability of the electrogenerated species. The cation of the supporting electrolyte can influence the reactivity of the 1,4-DPA•⁻ radical anion through ion pairing.

For instance, small alkali metal cations (e.g., Li⁺, Na⁺) can form relatively tight ion pairs with the radical anion. This ion pairing can affect the reduction potential and, in some cases, influence the rate of subsequent chemical reactions. In contrast, large quaternary ammonium (B1175870) cations, such as tetra-n-butylammonium (TBA⁺), form much weaker, "loose" ion pairs. For this reason, tetra-n-butylammonium salts (e.g., TBAPF₆) are often preferred for fundamental electrochemical studies to minimize ion-pairing effects and observe the intrinsic reactivity of the "free" radical anion.

The purity of the solvent is paramount. Trace amounts of water or other protic impurities in solvents like DMF or ACN can act as unintended proton donors, leading to the protonation pathway described above. This can cause quasi-reversible or irreversible behavior even when no acid has been deliberately added, complicating the interpretation of electrochemical data. Therefore, rigorous solvent purification and handling under inert atmospheres are essential for studying the fundamental electrochemistry of 1,4-DPA.

Chemiluminescence Phenomena and Mechanisms in 1,4 Diphenylanthracene Systems

Peroxide-Mediated Chemiluminescence Generation

Peroxide-mediated chemiluminescence in anthracene (B1667546) derivatives, including 1,4-diphenylanthracene, primarily involves the formation and subsequent decomposition of endoperoxides. These reactions can be initiated through various pathways, leading to the generation of electronically excited states that decay radiatively, producing visible light.

The formation of an endoperoxide of this compound typically occurs through a [4+2] cycloaddition reaction with singlet oxygen. The stability and decomposition of this endoperoxide are crucial for the generation of chemiluminescence. The decomposition can proceed through two primary competing pathways: thermal cycloreversion and cleavage of the O-O bond. nih.govscirp.org

Cycloreversion: This pathway involves the retro-[4+2] cycloaddition, regenerating the parent this compound molecule and releasing singlet oxygen. nih.gov This process is often thermally driven.

O-O Bond Cleavage: Homolytic cleavage of the peroxide bond results in the formation of a biradical intermediate. nih.govscirp.org This intermediate can then undergo further rearrangements to yield various oxidation products. For many anthracene endoperoxides, this pathway can lead to the formation of anthraquinone (B42736) derivatives. researchgate.net

The favored decomposition pathway is influenced by factors such as the substitution pattern on the anthracene core and the reaction conditions, including temperature and the presence of catalysts. nih.gov For instance, in some diphenylanthracene endoperoxides, the decomposition pathway can be directed by the wavelength of light used for photolytic cleavage. nih.gov

It has been observed that catalytic amounts of a weak base can be sufficient to induce the decomposition of anthracene endoperoxides to form anthraquinone, with the concomitant generation of hydrogen peroxide under mild conditions. researchgate.net

Table 1: Proposed Decomposition Pathways of Anthracene Endoperoxides
Decomposition PathwayInitiationPrimary ProductsKey Intermediates
CycloreversionThermal or PhotochemicalParent Anthracene, Singlet OxygenTransition state resembling the cycloaddition
O-O Bond CleavageThermal or PhotochemicalOxidation Products (e.g., Anthraquinones)Biradical species

The reversible formation and decomposition of the this compound endoperoxide serve as a mechanism for the storage and release of singlet oxygen (¹O₂). nih.gov Singlet oxygen can be generated by photosensitization, where a photosensitizer absorbs light and transfers energy to ground-state triplet oxygen. nsf.gov this compound can then react with this singlet oxygen to form the endoperoxide.

The subsequent thermal or photolytic decomposition of the endoperoxide via the cycloreversion pathway releases singlet oxygen. nih.gov While singlet oxygen itself does not emit light efficiently in the visible spectrum, its generation can be part of a broader chemiluminescent system where it reacts with other species to produce an excited-state emitter.

Peroxyoxalate chemiluminescence (PO CL) is a highly efficient form of chemiluminescence that involves the reaction of a diaryl oxalate (B1200264), such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), with hydrogen peroxide in the presence of a fluorophore. taylorfrancis.comnih.gov In these systems, this compound can act as the fluorophore, which is the ultimate light-emitting species.

The general mechanism of peroxyoxalate chemiluminescence involves the following steps:

Reaction of the diaryl oxalate with hydrogen peroxide to form a high-energy intermediate, often proposed to be 1,2-dioxetanedione.

This intermediate then reacts with the fluorophore (this compound), leading to a chemically initiated electron exchange luminescence (CIEEL) process.

An electron is transferred from the fluorophore to the high-energy intermediate, which then decomposes, transferring energy back to the fluorophore and promoting it to an excited singlet state.

The excited fluorophore then relaxes to the ground state by emitting a photon of light, with the emission spectrum being characteristic of the fluorophore. researchgate.net

The intensity and duration of the chemiluminescence in these systems are dependent on the concentrations of the reactants and the quantum yield of the fluorophore. nih.govresearchgate.net Peroxyoxalate systems employing diphenylanthracene derivatives have been successfully used for the sensitive detection of hydrogen peroxide. nih.govusm.edu

Table 2: Components of a Typical Peroxyoxalate Chemiluminescence System
ComponentExampleFunction
Oxalate EsterBis(2,4,6-trichlorophenyl) oxalate (TCPO)Reacts with hydrogen peroxide to form a high-energy intermediate
OxidantHydrogen Peroxide (H₂O₂)Initiates the reaction with the oxalate ester
FluorophoreThis compoundAccepts energy from the intermediate and emits light
SolventEthyl acetate/acetonitrile (B52724)Provides a medium for the reaction to occur

Materials Science Applications of 1,4 Diphenylanthracene Derivatives Research Focus

Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence and charge-carrying capabilities of DPA derivatives make them prime candidates for use in OLEDs. These compounds can be engineered to exhibit high photoluminescence quantum yields and appropriate energy levels for efficient charge injection and transport, which are critical for the performance of these devices.

Utilization as Blue-Light Emitting Components and Host Materials

Anthracene (B1667546) derivatives are well-suited as the core for blue fluorescent materials due to their excellent photoluminescence, electroluminescence, and electrochemical properties. mdpi.com In their solid and solution states, they emit violet light, making them a suitable foundation for blue host materials. mdpi.com A significant challenge in OLED technology is the development of stable and efficient blue-emitting materials. DPA derivatives have been extensively investigated for this purpose, serving both as the emissive dopant and as the host material in the emissive layer.

As blue emitters, DPA derivatives can be chemically modified to tune their emission color and enhance their quantum efficiency. For instance, attaching bulky substituents to the anthracene core can prevent intermolecular interactions that often lead to red-shifted emission and reduced efficiency in the solid state. rsc.org Non-dopant OLEDs fabricated with certain DPA derivatives have demonstrated significant improvements in electroluminescence efficiency compared to devices using the parent DPA molecule. rsc.org Specifically, derivatives incorporating hole-transporting (carbazole) and electron-transporting (oxadiazole) moieties have achieved external quantum efficiencies of up to 4.5% and 4.0%, respectively, with true blue color coordinates. rsc.org

In addition to being used as the primary emitter, DPA derivatives are also employed as host materials for other fluorescent or phosphorescent dopants. A good host material should possess a wide bandgap to confine the excitons on the guest emitter and exhibit good charge transport properties. Anthracene-based hosts have demonstrated suitability for these applications. mdpi.com For example, a novel anthracene-based host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), has been synthesized and shown to have a wide bandgap of 2.95 eV and a photoluminescence maximum at 440 nm in the film state, making it an effective blue host. mdpi.com OLEDs using this host with a dopant achieved a real blue emission with an external quantum efficiency of 8.3%. mdpi.com

CompoundRole in OLEDExternal Quantum Efficiency (EQE)Emission ColorCIE Coordinates (x, y)
CBZDPANon-dopant Emitter4.5%True Blue(0.17, 0.17)
OXDDPANon-dopant Emitter4.0%True Blue(0.16, 0.18)
2-NaAn-1-PNaHost Material8.3% (with dopant)Real Blue(0.133, 0.141)

Charge Transport Properties in DPA-Based OLED Architectures

The efficiency of an OLED is not only dependent on the emissive properties of the materials but also heavily relies on their ability to transport charge carriers (holes and electrons). Balanced charge injection and transport are crucial for ensuring that recombination occurs within the emissive layer, maximizing light output. The molecular structure of DPA derivatives can be strategically designed to enhance their charge transport characteristics. rsc.org

By introducing specific functional groups, the hole or electron transport capabilities of the DPA core can be improved. For instance, incorporating hole-transporting units like triphenylamine or electron-transporting moieties such as oxadiazoles can lead to materials with bipolar charge transport properties. rsc.orgdur.ac.uk This bipolar nature facilitates more balanced charge injection and transport within the OLED, leading to higher recombination efficiency. rsc.org Theoretical studies, using methods like TD-DFT and Marcus theory, have been employed to explore the relationship between molecular structure and opto-electronic properties, indicating that the peripheral "wing" units of the molecules have a more significant impact on these properties than the central core. nih.gov

Research has shown that the tendency of 9,10-diphenylanthracene (B110198) to crystallize in thin films can negatively affect its carrier transport properties. aps.org For instance, the hole mobility can decrease significantly from 3.7 cm² V⁻¹ s⁻¹ in single crystals to 0.16 cm² V⁻¹ s⁻¹ in devices. aps.org To address this, DPA can be incorporated into a rigid metal-organic framework (MOF), which helps to suppress crystallization and stabilize the chromophores. aps.org In nonpolar solutions, 9,10-DPA exhibits high electron mobility of up to 13 cm² V⁻¹ s⁻¹ and a hole mobility of 3.7 cm² V⁻¹ s⁻¹. aps.org

Triplet-Triplet Annihilation Photon Upconversion (TTA-UC) Systems

Triplet-triplet annihilation photon upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy harvesting and biological imaging. acs.orgrsc.org This process relies on a sensitizer-annihilator pair. The sensitizer (B1316253) absorbs a low-energy photon and transfers its triplet energy to the annihilator. Two triplet-excited annihilator molecules then undergo TTA to generate one higher-energy singlet excited state, which subsequently emits a higher-energy photon. DPA and its derivatives are excellent candidates for annihilators due to their high fluorescence quantum yields and suitable triplet energy levels. nih.govaip.org

Design Principles for High Upconversion Quantum Yields

A critical factor in achieving a high ΦUC is the triplet lifetime of the annihilator. A longer triplet lifetime increases the probability of two triplet-excited annihilator molecules encountering each other and undergoing TTA. nih.govnih.gov For example, in a study of DPA dimers, the derivative with the longest triplet lifetime (4.7 ms) exhibited the highest upconversion quantum yield of 21.2%. nih.govnih.gov This reinforces the importance of designing annihilator molecules with long-lived triplet states. nih.govnih.gov

Another design principle involves creating a high local concentration of triplets. This can be achieved by linking multiple annihilator units together, such as in dimers or trimers, which can enhance the probability of intramolecular TTA and reduce the reliance on molecular diffusion. rsc.orgrsc.org

DPA DerivativeUpconversion Quantum Yield (ΦUC)Triplet Lifetime (τT)
DPA (monomer)24.0%-
1,3-DPA2 (dimer)21.2%4.7 ms
9,9'-PA2 (dimer)~15%-
1,2-DPA2 (dimer)~15%-
1,4-DPA2 (dimer)~15%-

Intramolecular vs. Intermolecular Annihilation Pathways

In conventional TTA-UC systems in solution, the annihilation process is intermolecular and relies on the diffusion of triplet-excited annihilator molecules. nih.govacs.org An alternative and potentially more efficient approach is to facilitate intramolecular TTA within a single molecule containing multiple annihilator moieties, such as a dimer or polymer. nih.govdiva-portal.orgacs.org This intramolecular pathway can be less dependent on molecular diffusion, which is particularly advantageous in viscous or solid-state environments. nih.govacs.org

Studies on DPA dimers have provided mechanistic insights into intramolecular TTA. nih.govdiva-portal.org Two proposed models for intramolecular upconversion are the Triplet Energy Transfer between Annihilators (TETA) model and the Double Sensitization (DS) model. diva-portal.org Comparisons between simulations and experimental results suggest that the double-sensitization mechanism contributes to the intramolecular upconversion pathway. nih.govdiva-portal.orgnih.gov In polymeric annihilators, intramolecular TTA has been shown to result in significantly faster upconversion kinetics compared to monomeric systems that rely on intermolecular TTA. acs.org

Application in Solid-State and Quasi-Solid Matrices

For practical applications, it is desirable to translate TTA-UC systems from solution to solid-state or quasi-solid matrices. nih.govaip.org However, this presents challenges such as inefficient energy transfer due to the lack of molecular diffusion. nih.govsemanticscholar.org One strategy to overcome this is to covalently incorporate the DPA annihilator into a matrix. For instance, DPA has been covalently linked to an oxotriphenylhexanoate (OTHO) gelator to create a quasi-solid photon upconversion matrix. aip.orgsemanticscholar.org This approach allows for TTA-UC to occur within the gel, and the position of the DPA attachment to the gelator was found to influence the photophysical properties and the efficiency of triplet energy transfer and annihilation. aip.orgsemanticscholar.org

Another approach involves the use of polymeric annihilators where triplet excitons can migrate within the polymer network, enabling a longer distance between the sensitizer and the site of TTA, which can help to reduce parasitic quenching of the annihilator's fluorescence by the sensitizer. acs.org These strategies demonstrate promising pathways toward the realization of efficient and practical solid-state TTA-UC devices. nih.gov

Scintillation Materials for Radiation Detection

Derivatives of 1,4-diphenylanthracene, particularly 9,10-diphenylanthracene (DPA), have emerged as highly promising organic materials for scintillation applications, primarily in the field of radiation detection. Their molecular structure lends them favorable photophysical properties, enabling the efficient conversion of energy from ionizing radiation into detectable light. This has led to significant research into their performance as organic scintillators and the influence of their solid-state structure on their detection capabilities.

Performance as Organic Scintillators

As organic scintillators, DPA crystals are particularly noted for their high light yields and fast scintillation decay times. Research indicates that these materials can achieve light yields of up to 20,000 photons per megaelectronvolt (ph/MeV). umass.edudtu.dk The scintillation decay is rapid, on the order of about 20 nanoseconds, which is a crucial characteristic for applications requiring high count rates and precise timing measurements. umass.edu

One of the key advantages of DPA-based scintillators is their excellent pulse shape discrimination (PSD) capability. researchgate.net This property allows for the effective differentiation between different types of incident radiation, such as fast neutrons and gamma rays. umass.eduresearchgate.net This is a critical function in environments with mixed radiation fields, for instance, in the detection of illicit nuclear materials where fast neutrons are a significant indicator of the presence of fissile materials like plutonium. oup.com The ability to distinguish neutron signals from a strong gamma-ray background is a primary reason for the intense interest in DPA for nuclear non-proliferation and security applications. oup.com Comparative studies have shown that DPA has better pulse shape discrimination properties than the well-established scintillator, anthracene. umass.edu

Crystal Polymorphs and Their Scintillation Response

The scintillation properties of DPA are intrinsically linked to its crystal structure. DPA is known to exhibit polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements. These different polymorphs can have varied optical and physical properties, which in turn affect their scintillation response.

Two prominent polymorphs of DPA have been extensively studied: one grown from a melt (DPA-Melt) and another grown from a solution (DPA-Solution). oup.comoup.com Single-crystal X-ray diffraction has revealed that these polymorphs possess different crystal structures. The DPA-Melt crystal has a P21/n structure, while the DPA-Solution crystal adopts a C2/c structure. oup.comoup.com

These structural differences lead to notable variations in their physical and optical characteristics. The theoretical density of the DPA-Solution crystal is higher (1.239 g/cm³) compared to the DPA-Melt crystal (1.211 g/cm³). oup.comoup.com Thermogravimetric analysis has shown that the DPA-Solution crystal possesses better thermal stability. oup.comoup.com

The photoluminescent properties, which are central to scintillation, also differ significantly between the two polymorphs. The DPA-Melt crystal exhibits its strongest emission at approximately 454 nm, whereas the DPA-Solution crystal's emission peak is red-shifted to around 468 nm. oup.comoup.com These differences in emission spectra and other properties underscore the importance of controlling the crystallization process to select for the polymorph with the optimal performance for a specific radiation detection application.

Comparison of 9,10-Diphenylanthracene (DPA) Crystal Polymorphs oup.comoup.com
PropertyDPA-MeltDPA-Solution
Crystal StructureP21/nC2/c
Theoretical Density1.211 g/cm³1.239 g/cm³
Strongest Emission Wavelength~454 nm~468 nm
Thermal StabilityLowerHigher

Membranes and Polymeric Materials

The rigid and aromatic structure of the diphenylanthracene core makes it a valuable building block for advanced polymeric materials. Its derivatives are being explored for applications in separation technologies and for the creation of functional, ordered nanostructures with unique optical properties.

Ion Exchange Membranes for Electrolysis

Recent research has highlighted the potential of incorporating diphenylanthracene units into the backbone of polymers to create high-performance ion exchange membranes. Specifically, these materials have been developed for use in water electrolysis, a critical technology for green hydrogen production. kisti.re.kr Anion exchange membranes (AEMs) are a key component in AEM water electrolysis (AEMWE), which offers the advantage of operating in alkaline conditions, thereby avoiding the need for expensive precious metal catalysts. nih.govrsc.org

The development of AEMs based on diphenylanthracene aims to address the challenges of achieving high hydroxide (OH⁻) conductivity while maintaining robust chemical and mechanical stability in the harsh, highly alkaline operating environment of an electrolyzer. researchgate.netmdpi.com Polymers incorporating the bulky and rigid diphenylanthracene moiety can exhibit favorable microphase separation, which is crucial for forming efficient ion transport channels, leading to high conductivity. researchgate.net Furthermore, the chemical nature of the diphenylanthracene structure can impart enhanced stability against degradation, a common failure point for many AEMs in alkaline conditions. kisti.re.kr Studies on diphenylanthracene-based ion exchange membranes have demonstrated their potential for achieving both high conductivity and robust chemical stability, making them promising candidates for acid-alkaline amphoteric water electrolysis applications. kisti.re.kr

Self-Assembled Nanostructures and Fluorescent Fibers

The inherent tendency of planar aromatic molecules like this compound derivatives to engage in intermolecular interactions, such as π-π stacking, has been harnessed to create well-defined, self-assembled nanostructures. Through careful molecular design, these derivatives can spontaneously organize in solution to form one-dimensional structures like fluorescent nanofibers. oup.comoup.com

For instance, a scissor-shaped dyad of diphenylanthracene has been synthesized that self-assembles in nonpolar solvents to form elongated, thin nanofibers that exhibit intense blue fluorescence. oup.comoup.com At higher concentrations, these nanofibers can entangle to form a gel, while retaining the favorable emission properties of the DPA chromophore. oup.com The formation of these bundled nanofibers is driven by a combination of hydrogen bonding and π-π stacking interactions between the anthracene units of the molecules. oup.com A key advantage of using the sterically demanding DPA luminophore is its resistance to aggregation-caused quenching, allowing the resulting nanofibers to maintain a high fluorescence quantum yield of up to 91%. oup.com This bottom-up approach allows for the creation of soft polymeric materials with tailored luminescent properties, which could find use in sensors, organic electronics, and bioimaging. uclm.esresearchgate.net

Computational and Theoretical Perspectives on 1,4 Diphenylanthracene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in modeling the electronic landscape of 1,4-diphenylanthracene. These methods allow for the prediction of spectroscopic properties and the elucidation of the underlying electronic transitions that govern its photochemistry. nih.govarxiv.org

Theoretical calculations are widely employed to predict the absorption and emission spectra of organic molecules. arxiv.org For this compound and its derivatives, TD-DFT is a prominent approach for studying optical properties and excited states. arxiv.org These calculations can simulate the electronic transitions between the ground state (S₀) and the first excited singlet state (S₁), which correspond to the main absorption and fluorescence bands.

For instance, calculations can help attribute specific spectral features to different electronic processes. In derivatives of this compound featuring electron-donating and electron-withdrawing groups, a charge-transfer interaction may be predicted, which can explain shifts in the absorption and emission wavelengths. mdpi.com While DFT calculations are often performed for molecules in the gas phase, the inclusion of solvent models, such as the Polarizable Continuum Model (PCM), can provide more accurate predictions for spectra in solution. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. arxiv.orgnih.gov For example, in a study of various anthracene (B1667546) derivatives, DFT simulations indicated that structural modifications, such as the addition of specific functional groups, can reduce the energy gap and produce a red shift in the spectra. doaj.org

Quantum chemical methods are crucial for determining the energies of excited states and the nature of the transitions between them. q-chem.com The primary optical properties of this compound are governed by the transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org Calculations can reveal whether an excited state has a local excitation (LE) or charge-transfer (CT) character. arxiv.org

In the solid state, the emission properties are complex. For some derivatives of this compound that exhibit light-blue luminescence, the emission is believed to originate from the monomer. nih.gov In contrast, derivatives that show yellow-green luminescence with significantly longer fluorescence lifetimes are thought to emit from an excimer state, which is a dimeric excited state formed through π–π stacking interactions. nih.gov Theoretical calculations can help to model these different excited states and rationalize the observed photophysical behavior. Furthermore, these computational methods can be used to calculate the energies of triplet excited states (e.g., T₁), which are important for understanding processes like intersystem crossing and phosphorescence. oup.comresearchgate.net

The energies of the frontier molecular orbitals (HOMO and LUMO), as calculated by DFT, can be correlated with the electrochemical properties of a molecule, such as its oxidation and reduction potentials. scispace.com The HOMO energy is related to the ionization potential and the ease of oxidation, while the LUMO energy is related to the electron affinity and the ease of reduction.

Empirical equations are often used to relate these calculated energies to experimentally measured half-wave potentials. For example, the HOMO and LUMO energy levels can be estimated from cyclic voltammetry data using the following relationships, often referenced against a standard like ferrocene: scispace.com

E(HOMO) = -e [Eox + 4.4] (eV)

E(LUMO) = -e [Ered + 4.4] (eV)

While these correlations can be very useful, it is important to note that directly equating the HOMO-LUMO energy gap with the electrochemical stability window is a common misconception. rsc.org Redox potentials are thermodynamic quantities related to Gibbs free energy differences, whereas HOMO and LUMO levels are concepts from electronic structure theory for isolated molecules. rsc.org Despite this, strong correlations are often observed, allowing computational chemistry to serve as a predictive tool for designing molecules with specific electrochemical behaviors. researchgate.netrsc.org

Modeling of Energy Transfer and Annihilation Pathways

Computational modeling and simulation are critical tools for elucidating the complex photophysical processes that govern the behavior of this compound, particularly in the context of triplet-triplet annihilation photon upconversion (TTA-UC). TTA-UC is a process where two low-energy triplet excitons interact to generate one high-energy singlet exciton (B1674681), leading to the emission of upconverted light. acs.orgnih.gov Theoretical models provide a framework for understanding the kinetics of this process and the mechanistic pathways of energy transfer, especially within covalently linked DPA dimers designed to facilitate intramolecular TTA. acs.orgdiva-portal.org

Simulating Triplet-Triplet Annihilation Kinetics

The kinetics of triplet-triplet annihilation are modeled to understand and predict the efficiency of the photon upconversion process. Simulations, often compared with steady-state and time-resolved experimental data, are used to probe the evolution of TTA-UC emission intensities. acs.orgdiva-portal.orgacs.org These models are essential for distinguishing between conventional intermolecular TTA, which occurs between two separate molecules, and intramolecular TTA, which can occur within dimeric or multimeric structures. acs.orgnih.gov

A key parameter in these kinetic models is the triplet lifetime. In specially designed DPA dyads, where two DPA units are connected by a linker, the triplet lifetime can be significantly longer than that of the parent DPA monomer. chemrxiv.org This elongation is attributed to a phenomenon described as "Intramolecular Energy Hopping," where the triplet exciton can move between the two DPA moieties within the dyad. chemrxiv.org A longer triplet lifetime enhances the probability of TTA, resulting in more efficient upconversion, particularly at low excitation power densities. diva-portal.orgchemrxiv.org

Simulations have been developed to compare different kinetic models and to understand how molecular structure impacts upconversion efficiency. acs.orgdiva-portal.org For instance, studies on four distinct DPA dimers revealed that the meta-coupled dimer, 1,3-DPA₂, exhibited a high upconversion quantum yield of 21.2%, close to the 24.0% yield of the DPA monomer. diva-portal.orgacs.org This high performance was primarily ascribed to its long triplet lifetime of 4.7 ms, reinforcing the importance of this kinetic parameter. diva-portal.orgacs.org

AnnihilatorUpconversion Quantum Yield (ΦUC)Triplet Lifetime (τT)Key Finding
DPA (monomer)24.0%-Reference for high efficiency. diva-portal.orgacs.org
1,3-DPA₂ (dimer)21.2%4.7 msSuperior performance among dimers attributed to long triplet lifetime. diva-portal.orgacs.org
DPA-Cn-DPA (dyads)-Elongated vs. monomerLonger lifetimes caused by intramolecular energy hopping lead to efficient TTA-UC. chemrxiv.org

Mechanistic Insights into Intramolecular Energy Transfer

In DPA dimers, where two triplet excitons can exist on the same molecule, the mechanism of intramolecular upconversion becomes complex. acs.org Computational simulations have been crucial in comparing and validating proposed mechanistic models. acs.orgdiva-portal.org Two prominent models have been investigated:

Triplet Energy Transfer between Annihilators (TETA) Model : In this pathway, a singly-excited dimer (containing one triplet exciton) is further sensitized by another excited sensitizer (B1316253) molecule, leading to a doubly-excited dimer that can then undergo intramolecular TTA. acs.org

Double-Sensitization (DS) Model : This model also involves the creation of a doubly-excited dimer, and simulations comparing it with the TETA model have been performed to understand the dominant pathway. acs.org

Through comparisons between simulations and experimental results, it has been revealed that a double-sensitization mechanism is a key part of the intramolecular upconversion process. acs.orgacs.org This pathway can become particularly significant under specific conditions, highlighting that the generation of a doubly-excited dimer is a critical step for intramolecular TTA. acs.orgacs.org These findings are instrumental in guiding the design of new annihilators for solid-state systems where intramolecular exciton migration is expected to be a major factor. acs.org

Emerging Research Directions and Future Outlook

Development of Novel 1,4-Diphenylanthracene Derivatives with Tailored Functionalities

The functionalization of the this compound scaffold is a primary area of research, aimed at creating new molecules with precisely controlled properties for specific applications. A common strategy involves the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of various DPA derivatives by reacting 1,4-dibromoanthracene with corresponding phenylboronic acids. mdpi.comnih.gov This method has been successfully used to introduce a range of substituents onto the peripheral phenyl rings. mdpi.comnih.gov

Research has shown that attaching different functional groups—such as methyl (Me), fluorine (F), methoxy (B1213986) (OMe), trifluoromethyl (CF3), and cyano (CN)—to the phenyl rings of DPA significantly alters the resulting molecules' solid-state photophysical properties. mdpi.comnih.gov For instance, derivatives with electron-donating (OMe) or electron-withdrawing (CF3, CN) groups have demonstrated interesting mechanofluorochromic behaviors, where their fluorescence color changes upon mechanical grinding. mdpi.comnih.govresearchgate.net Notably, many of these derivatives exhibit a "hypsochromic shift" (a shift to a shorter wavelength, or blue shift), which is a relatively rare phenomenon for mechanofluorochromic materials. mdpi.comnih.gov

The fluorescence quantum yield (Φf), a measure of a substance's emission efficiency, is a key parameter that can be tailored through substitution. Studies have revealed that the quantum yield of DPA derivatives varies considerably depending on the substituent and the physical state of the material (pristine solid, in solution, or embedded in a polymer matrix). mdpi.comnih.gov For example, a DPA derivative with a cyano group (3-CN) was found to have a significantly higher fluorescence quantum yield in the solid state (Φf = 0.71) compared to its solution state (Φf = 0.46 in CHCl3), a behavior attributed to the formation of intermolecular hydrogen bonds and a locked antiparallel packing structure in the crystal. mdpi.comnih.gov

Photophysical Properties of Selected this compound Derivatives mdpi.comresearchgate.net
Derivative (Substituent)StateEmission Max (λmax, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)Luminous Color
1a (H)Pristine Solid4550.433.96Light-Blue
1b (Me)Pristine Solid4520.562.27Light-Blue
1f (CN)Pristine Solid5140.157.39Yellow-Green
2 (3-CN)Pristine Solid5220.7110.9Yellow-Green
2 (3-CN)CHCl3 Solution4210.463.36Blue
2 (3-CN)PMMA Film (1 wt%)4220.624.16Blue

Another significant area of development is the synthesis of DPA dimers for triplet-triplet annihilation photon upconversion (TTA-UC). acs.org TTA-UC is a process that converts lower-energy light into higher-energy light, with potential applications in solar energy and bioimaging. In this context, four novel DPA dimers were synthesized where two DPA units are linked together in different configurations (ortho-, meta-, and para-positions). acs.org These dimeric structures allow for intramolecular TTA, an additional pathway for upconversion. acs.org Research has shown that the linking geometry plays a crucial role, with the meta-linked dimer (1,3-DPA2) exhibiting a remarkably high upconversion quantum yield of 21.2%. acs.org

Integration of this compound into Advanced Hybrid Material Systems

To harness and enhance the properties of DPA derivatives, researchers are increasingly integrating them into advanced hybrid material systems. A common approach involves embedding these molecules into polymer matrices, such as polymethyl methacrylate (B99206) (PMMA). mdpi.comnih.gov This creates a polymer-supported solid-state system where the DPA derivatives can exhibit improved fluorescence properties compared to their pristine solid or solution states. mdpi.comnih.govnih.gov For many DPA derivatives, the fluorescence quantum yields in PMMA films were found to be higher, with values reaching up to 0.71. mdpi.comnih.gov This enhancement is attributed to the suppression of non-radiative decay pathways when the molecules are isolated within the polymer matrix.

Another innovative approach is the creation of DPA-doped polystyrene beads for applications in aqueous environments. rsc.org Many organic luminescent compounds, including DPA, are hydrophobic and thus have limited applicability in water-based systems. To overcome this, a one-pot dispersion polymerization method was used to synthesize polystyrene beads (around 3 μm in size) doped with 9,10-diphenylanthracene (B110198). rsc.org These beads were well-dispersed in water and retained the favorable electrochemiluminescence (ECL) activity of the DPA, demonstrating that polymer beads can serve as effective platforms for applying hydrophobic reagents in aqueous media. rsc.org

The development of light-harvesting alternating copolymers also represents a strategy for creating advanced hybrid systems. Amphiphilic copolymers incorporating acenaphthylene and maleic acid have been synthesized to act as light-harvesting components, showcasing how chromophores can be integrated into polymeric structures to facilitate energy transfer processes. acs.org While not directly involving DPA, this research highlights a promising direction for creating DPA-based polymer systems where the DPA unit acts as an energy acceptor or emitter within a larger macromolecular architecture.

Exploration of New Application Domains for DPA-Based Research

The tailored functionalities of novel DPA derivatives have opened doors to several new and exciting application domains.

Mechanofluorochromic Materials: A significant discovery is the unusual mechanofluorochromic properties of certain DPA derivatives, which exhibit a hypsochromic (blue) shift in their fluorescence upon grinding. mdpi.comnih.gov Derivatives with CF3, OMe, CN, and multiple F substituents show significant, and in some cases reversible, color changes from yellow-green to blue-green. mdpi.comnih.gov This behavior makes them promising candidates for new types of mechanosensors, security inks, and data storage materials. mdpi.comnih.gov

Photon Upconversion: DPA dimers have proven to be highly efficient annihilators for triplet-triplet annihilation photon upconversion (TTA-UC). acs.org The ability to convert low-intensity, non-coherent light (like sunlight) to higher energy photons is critical for enhancing the efficiency of solar cells and for applications in photodynamic therapy and bioimaging. acs.org The high quantum yield of some DPA dimers makes them competitive materials in this emerging field. acs.org

Organic Electronics: DPA derivatives are being explored as materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their inherent high fluorescence quantum yields and deep-blue emission make them attractive as emitters in OLEDs. acs.orgrsc.org Non-symmetric DPA derivatives have been synthesized to improve film-forming properties and achieve high charge carrier mobilities, which are crucial for efficient electronic devices. rsc.org Furthermore, computational studies on nitrogen-substituted 2,6-diphenylanthracene derivatives suggest they could be promising n-type materials for OFETs due to their predicted planar geometry, low energy gaps, and small electron reorganization energies. researchgate.net

Aqueous-Based Sensing: The development of DPA-doped polystyrene beads that are dispersible in water enables the use of DPA's strong electrochemiluminescence (ECL) in aqueous media. rsc.org This could lead to new types of ECL-based biosensors and analytical assays that operate in biological fluids.

Aggregation-Induced Emission (AIE): While many traditional fluorophores suffer from quenching at high concentrations, some anthracene (B1667546) derivatives exhibit the opposite effect, known as aggregation-induced emission. rsc.org Research on 9,10-diheteroarylanthracene derivatives has shown that modifying the groups attached to the anthracene core can induce AIE properties. rsc.org These "AIEgens" are weakly emissive in solution but become highly fluorescent in an aggregated state, making them ideal for applications like cell imaging and biosensing. rsc.org

Advanced Spectroscopic and Computational Techniques for DPA Characterization

A deep understanding of the structure-property relationships in DPA derivatives is essential for their rational design. This is achieved through a combination of advanced spectroscopic and computational methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.